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For Researchers, Scientists, and Drug Development Professionals

Introduction
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral synthetic building block

crucial in the field of medicinal chemistry. Its morpholine core is a privileged scaffold in drug

discovery, often imparting favorable physicochemical properties such as improved aqueous

solubility and metabolic stability to drug candidates. The presence of a Boc-protected amine

and a primary amine on the morpholine ring allows for sequential and site-selective

modifications, making it a versatile intermediate in the synthesis of complex bioactive

molecules, particularly in the development of kinase inhibitors. This guide provides a

comprehensive overview of its chemical properties, a detailed synthetic protocol, and its

application in the synthesis of targeted therapeutics.

Chemical Identification and Properties
This section summarizes the key identifiers and physicochemical properties of tert-butyl 2-
(aminomethyl)morpholine-4-carboxylate.
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Property Value Reference

Chemical Name

tert-Butyl 2-

(aminomethyl)morpholine-4-

carboxylate

CAS Number 140645-53-0 (Racemate) [1]

879403-42-6 ((S)-enantiomer)

1174913-80-4 ((R)-

enantiomer)

Molecular Formula C10H20N2O3 [2][3]

Molecular Weight 216.28 g/mol [1]

Appearance White crystalline solid [2]

Solubility

Soluble in organic solvents

such as dimethylformamide

and dichloromethane.

[2]

Synthesis and Experimental Protocols
The synthesis of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a multi-step

process that can be initiated from commercially available starting materials. A common and

effective route involves the synthesis of the key intermediate, tert-butyl 2-

(hydroxymethyl)morpholine-4-carboxylate, followed by the conversion of the hydroxyl group to

the desired aminomethyl functionality.

Synthesis of tert-Butyl 2-(hydroxymethyl)morpholine-4-
carboxylate
This intermediate is synthesized from (4-benzylmorpholin-2-yl)methanol through a two-step

process of debenzylation followed by Boc protection.

Experimental Protocol:
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Debenzylation: To a solution of (4-benzylmorpholin-2-yl)methanol (1.00 g, 4.82 mmol) in

methanol (50 mL), add ammonium formate (3.04 g, 48.2 mmol) and 10% palladium on

activated charcoal (500 mg).

Stir the reaction mixture at room temperature for 4 hours.

Upon completion, filter the mixture through diatomaceous earth and concentrate the filtrate

under reduced pressure.

Boc Protection: Dissolve the resulting residue in acetonitrile (20 mL) and cool the solution in

an ice bath.

Sequentially add di-tert-butyl dicarbonate (1.58 g, 7.23 mmol) and triethylamine (1.35 mL,

9.64 mmol).

Stir the reaction mixture at room temperature for 3 hours.

Evaporate the solvent under reduced pressure. Add water to the residue and extract with

ethyl acetate.

Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate =

5:1 to 1:1) to yield tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil

(907 mg, 87% yield).

Conversion to Tert-butyl 2-(aminomethyl)morpholine-4-
carboxylate
The hydroxyl group of the intermediate is converted to the primary amine via a two-step

process involving mesylation and subsequent reaction with an azide, followed by reduction.

Experimental Protocol:

Mesylation: Dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in an appropriate

aprotic solvent (e.g., dichloromethane) and cool to 0 °C. Add triethylamine, followed by the
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dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C until completion.

Azide Displacement: To the reaction mixture, add sodium azide and a suitable solvent such

as dimethylformamide. Heat the mixture to facilitate the SN2 reaction, replacing the mesylate

with the azide group.

Reduction: Reduce the resulting azide intermediate to the primary amine. A common method

is hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Alternatively, reduction can be achieved using triphenylphosphine followed by hydrolysis

(Staudinger reduction).

After the reaction is complete, work up the mixture by removing the catalyst and solvent,

followed by purification, typically by column chromatography, to yield the final product, tert-
butyl 2-(aminomethyl)morpholine-4-carboxylate.

Spectroscopic Data
The structure of the final compound can be confirmed by nuclear magnetic resonance (NMR)

spectroscopy. While a specific spectrum for the final product is not readily available in the cited

literature, representative spectral data for the morpholine core and the Boc-protecting group

are well-established.
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Data Type Expected Chemical Shifts (ppm)

¹H NMR

The protons on the morpholine ring typically

appear in the range of 2.5-4.0 ppm. The

aminomethyl protons would be expected around

2.7-3.0 ppm. The nine protons of the tert-butyl

group of the Boc protector will show a

characteristic singlet at approximately 1.4-1.5

ppm.

¹³C NMR

The carbons of the morpholine ring generally

resonate between 40-70 ppm. The aminomethyl

carbon would be expected in the range of 40-50

ppm. The quaternary carbon and the methyl

carbons of the Boc group typically appear

around 80 ppm and 28 ppm, respectively. The

carbonyl carbon of the carbamate is expected

around 155 ppm.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate is a valuable building block in the

synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The

primary amine of this intermediate can be used to form a key linkage to a heterocyclic core,

while the Boc-protected nitrogen of the morpholine ring can be deprotected and further

functionalized.

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, this morpholine

derivative can be utilized to introduce the solubilizing and pharmacokinetically favorable

morpholine moiety. BTK is a key component of the B-cell receptor signaling pathway, which is

crucial for the survival and proliferation of malignant B-cells.

Synthetic Workflow for a Generic BTK Inhibitor
The following diagram illustrates a generalized synthetic workflow for incorporating tert-butyl
2-(aminomethyl)morpholine-4-carboxylate into a kinase inhibitor scaffold.
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Caption: Synthetic workflow for a generic kinase inhibitor.

Signaling Pathway Involvement
The synthesized kinase inhibitors, such as BTK inhibitors, act by blocking the signaling

cascade downstream of the B-cell receptor, ultimately leading to apoptosis of the cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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